2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a pentyl chain and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-bromophenyl group. Key structural attributes include:
- 3-pentyl substituent: A lipophilic alkyl chain that may enhance membrane permeability.
- 4-Bromophenyl group: A bulky, electron-withdrawing substituent that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2S2/c1-2-3-4-10-25-19(26)17-15(9-11-28-17)22-20(25)29-12-16-23-18(24-27-16)13-5-7-14(21)8-6-13/h5-9,11H,2-4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQCZPMPGNVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a 4-bromophenyl group and a 1,2,4-oxadiazol ring in its structure suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to exhibit antimycobacterial activity, suggesting potential effects on pathways related to bacterial growth and survival.
Biological Activity
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Thieno[3,2-d]pyrimidin-4(3H)-one : A bicyclic structure known for its biological activity.
- Oxadiazole moiety : Known for enhancing pharmacological properties.
- Bromophenyl group : Often associated with increased potency in drug design.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays and studies. The following sections summarize key findings regarding its anticancer and anti-inflammatory properties.
Anticancer Activity
- Cell Line Studies :
- In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HL-60 (leukemia) using the MTT assay. For instance, certain derivatives showed over 70% inhibition at concentrations as low as 1 µM .
- Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in tumor angiogenesis. Molecular docking studies have indicated that these compounds can effectively bind to the active site of VEGFR-2, thus inhibiting its tyrosine kinase activity .
Anti-inflammatory Activity
- Inflammatory Response Inhibition :
- Comparative Efficacy :
Research Findings Table
| Activity Type | Cell Lines/Models Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2, MCF-7, HL-60 | < 1 | VEGFR-2 Tyrosine Kinase Inhibition |
| Anti-inflammatory | PAF-induced models | N/A | Calcium Channel Inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of thienopyrimidine derivatives:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value of 0.5 µM in HepG2 cells.
- Case Study 2 : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema compared to controls.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with oxadiazole and thieno[3,2-d]pyrimidine derivatives have shown promising anticancer properties. Research indicates that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A study on related oxadiazole derivatives demonstrated their effectiveness against different cancer cell lines, suggesting potential for this compound in cancer therapeutics .
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Antimicrobial Properties :
- The presence of the bromophenyl group enhances the antimicrobial activity of the compound. Research has indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties .
- The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways makes it a candidate for developing new antimicrobial agents.
- Analgesic Effects :
Material Science Applications
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Organic Electronics :
- The thieno[3,2-d]pyrimidine core is known for its electronic properties, making it suitable for applications in organic semiconductors and photovoltaic devices. Research into materials with similar structures has shown promise in enhancing charge transport and stability in organic light-emitting diodes (OLEDs) and solar cells .
- Fluorescent Probes :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds similar to the target molecule exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. This suggests that modifications to the structure can enhance potency against specific cancer types.
Case Study 2: Antimicrobial Efficacy
Research conducted by Dos Santos Filho et al. evaluated a series of oxadiazole derivatives for their antibacterial activities against Gram-positive and Gram-negative bacteria. The findings highlighted that compounds with similar functional groups as our target molecule displayed minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics, indicating superior efficacy.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thieno[3,2-d]pyrimidinone core directs electrophilic substitution to position 7 due to the electron-rich thiophene ring fused with the pyrimidine system. This behavior aligns with studies on structurally related thieno[3,2-d]pyrimidines, where annulation with pyrimidine enhances electrophilic reactivity at specific positions .
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Halogenation : Chlorination or bromination at position 7 is feasible using reagents like N-bromosuccinimide (NBS) or Cl₂ in acetic acid.
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Nitration : Nitration with HNO₃/H₂SO₄ would target position 7, yielding nitro derivatives.
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Alkylation : Friedel-Crafts alkylation may occur under Lewis acid catalysis (e.g., AlCl₃), though steric hindrance from the pentyl chain could limit efficiency.
Oxidation Reactions
The thioether (-S-) linkage and oxadiazole ring are key sites for oxidation:
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Thioether Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) or H₂O₂ converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
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Oxadiazole Stability : The 1,2,4-oxadiazole ring is generally stable under mild conditions but may degrade under strong acidic/basic environments, forming amide or nitrile intermediates .
Functionalization of the 4-Bromophenyl Group
The bromine substituent enables cross-coupling reactions:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups.
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Nucleophilic Aromatic Substitution (NAS) : Electron-deficient aryl bromides can undergo NAS with amines or alkoxides, though the oxadiazole’s electron-withdrawing effect may reduce reactivity.
Catalytic Modifications
Cu@Py-Oxa@SPION nanoparticles (as in ) could facilitate alkyne-azide cycloadditions if terminal alkynes are introduced. For example:
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Click Chemistry : Functionalizing the pentyl chain with a propargyl group would allow triazole formation via azide-alkyne coupling, enhancing molecular complexity.
Comparative Reactivity of Analogous Compounds
Mechanistic Insights
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Electrophilic Substitution : The pyrimidine ring’s electron-deficient nature directs electrophiles to the more electron-rich thiophene moiety .
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Click Chemistry : Cu@Py-Oxa@SPION enhances alkyne activation via copper coordination, accelerating cycloaddition kinetics and improving regioselectivity .
Stability and Degradation Pathways
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Hydrolytic Degradation : The oxadiazole ring may hydrolyze in acidic media (e.g., HCl/H₂O) to form a diamide intermediate.
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Thermal Stability : Decomposition above 250°C is likely, with sulfur dioxide and CO₂ as potential byproducts.
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidinone Cores
Analogs with Modified Heterocyclic Cores
| 2-(((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1031599-21-9) | - Pyrrolo[3,2-d]pyrimidinone core (nitrogen-based) - 7-Phenyl substituent | - Core: Pyrrolo (nitrogen) vs. thieno (sulfur) alters electronic properties. - Similar bromophenyl-oxadiazole motif. | Potential differences in target selectivity due to core aromaticity. | | | 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | - Chromeno-pyrazolo-pyridinone fused core - Thieno[2,3-d]pyrimidine moiety | - Complexity: Additional fused rings (chromene, pyrazole). - Retains thieno-pyrimidine unit. | Reported anticancer activity; fluorescence properties from coumarin. | |
Key Findings and Implications
Sulfur in the thiophene ring may contribute to improved metabolic stability over nitrogen-containing cores .
Substituent Effects :
- 4-Bromophenyl group : Offers steric bulk and lipophilicity, which may improve binding to hydrophobic pockets in enzymes or receptors compared to smaller halogens (e.g., chlorine) .
- 3-Pentyl chain : Increases lipophilicity (logP) relative to methyl or benzyl groups, likely enhancing membrane permeability but reducing aqueous solubility .
Synthetic Accessibility :
- Analogs like 3a () are synthesized via alkylation or condensation reactions with moderate yields (48–61%), suggesting feasible routes for the target compound .
- Commercial availability of the pyrrolo analog () indicates scalable synthesis despite structural complexity.
Biological Potential: Thieno-pyrimidinones with oxadiazole moieties (e.g., ) are associated with kinase inhibition and antimicrobial activity, hinting at similar applications for the target compound . The bromophenyl group’s electron-withdrawing nature may enhance binding to targets like DNA topoisomerases or proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
